N-Ethyl-N-(2-hydroxyethyl)nitrosamine
Overview
Description
N-Ethyl-N-(2-hydroxyethyl)nitrosamine, also known as 2-(ethylnitrosamino)ethanol, is an organic compound that belongs to the class of organic n-nitroso compounds . It is used in cancer research .
Molecular Structure Analysis
The molecular formula of N-Ethyl-N-(2-hydroxyethyl)nitrosamine is C4H10N2O2 . The InChI string representation of its structure isInChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3
. Physical And Chemical Properties Analysis
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is a liquid at 20°C. It has a molecular weight of 118.14 and a boiling point of 103°C at 3mmHg. Its specific gravity at 20/20°C is 1.10 and it has a refractive index of 1.47 .Scientific Research Applications
Metabolic Fate in Relation to Carcinogenicity : A study by Suzuki, Iiyoshi, and Okada (1981) investigated the metabolic fate of N-alkyl-N-(2-hydroxyethyl)nitrosamines in rats, revealing insights into the relationship between chemical structure, metabolism, and carcinogenicity to the urinary bladder. They found that these compounds, while not carcinogenic to the urinary bladder, are hepato-carcinogenic in rats. The study highlighted the importance of understanding the metabolic pathways of such compounds in assessing their carcinogenic potential (Suzuki, Iiyoshi, & Okada, 1981).
Carcinogenic Effects and Metabolism in Animals : Research by Hiasa et al. (1999) explored the carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine (EHEN) and its metabolites in rats and mice. The study found that EHEN induces renal cancer in rats and affects the lungs in mice. This study underscores the species-specific effects and organotropy of nitrosamine compounds (Hiasa et al., 1999).
Synthesis for Experimental Cancer Research : Röper (1980) described the chemical synthesis of monosaccharide nitrosamines, including 3-[N-nitroso-N-ethyl]-aminomethyl-D-allose. This research contributes to the development of nitrosamines with specific structures for use in experimental cancer research, such as testing for carcinogenic, mutagenic, or teratogenic effects (Röper, 1980).
Nitrosamine Formation in CO2 Capture : A study by Voice et al. (2015) focused on the formation and mitigation of nitrosamines in blended amines used for CO2 capture. The research highlights the chemical dynamics of nitrosamine formation and the effectiveness of various scavengers in reducing nitrosamine yield, relevant for environmental and industrial applications (Voice et al., 2015).
Microsome-mediated Oxidation : Loeppky and Goelzer (2002) studied the microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a potent carcinogen. This study provides valuable insights into the biochemical mechanisms and pathways of nitrosamine metabolism, which is crucial for understanding their carcinogenic properties (Loeppky & Goelzer, 2002).
Safety And Hazards
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is classified as a carcinogenic agent. It is suspected of causing genetic defects and may cause cancer. Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If exposed or concerned, one should seek medical advice or attention .
properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBPUIXFDQDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157062 | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [TCI America MSDS] | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000906 [mmHg] | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Ethyl-N-(2-hydroxyethyl)nitrosamine | |
CAS RN |
13147-25-6 | |
Record name | 2-(Ethylnitrosoamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13147-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl(nitroso)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5Z268XDH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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